N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O4S2 and its molecular weight is 467.98. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds structurally related to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. Research by Desai et al. (2008) on 4-oxo-thiazolidines and 2-oxo-azetidines reveals the significance of substituent variations at specific positions for enhancing antibacterial efficacy, underlining the role of hydrophobicity or steric bulk character in these biological interactions ChemInform.
Antiviral Potential
Spirothiazolidinone derivatives, akin to the compound , have shown strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. Apaydın et al. (2020) synthesized a series of these derivatives, with certain compounds exhibiting EC50 values as low as 0.2 µM against influenza A/H3N2, highlighting the versatility of the spirothiazolidinone scaffold in generating new antiviral molecules Phosphorus, Sulfur, and Silicon and the Related Elements.
Anticancer Research
The synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds has been linked to moderate to high inhibition activities against various cancer cell lines, including HepG-2, PC-3, and HCT116. Flefel et al. (2017) highlight the potential of these compounds in anticancer research, contributing to the ongoing search for effective cancer treatments Molecules.
Antimicrobial Activities of Spiro Thiazolinone Derivatives
Patel and Patel (2015) explored the antimicrobial potential of various spiro thiazolinone heterocyclic compounds, demonstrating enhanced activity as the fusion of heterocyclic rings increased. This research underscores the value of structural diversity in developing effective antimicrobial agents Cogent Chemistry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S2/c21-14-1-3-15(4-2-14)22-17(25)13-30-19-23-16(12-29-19)11-18(26)24-7-5-20(6-8-24)27-9-10-28-20/h1-4,12H,5-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHAMVARFJILNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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